molecular formula C10H15ClN6O3 B14128949 5'-Amino-5'-deoxyadenosine hydrochloride CAS No. 4137-54-6

5'-Amino-5'-deoxyadenosine hydrochloride

Cat. No.: B14128949
CAS No.: 4137-54-6
M. Wt: 302.72 g/mol
InChI Key: WPCMUJNSKWWFSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-5’-deoxyadenosine hydrochloride typically involves the modification of adenosine. One common method includes the substitution of the 5’-hydroxy group of adenosine with an amino group. This can be achieved through a series of chemical reactions involving reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and other coupling agents .

Industrial Production Methods: Industrial production of 5’-Amino-5’-deoxyadenosine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization or lyophilization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 5’-Amino-5’-deoxyadenosine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced amine derivatives .

Scientific Research Applications

5’-Amino-5’-deoxyadenosine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as an adenosine kinase inhibitor, making it useful in studies related to cellular metabolism and signaling.

    Medicine: Investigated for its potential anticancer properties due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery .

Mechanism of Action

The primary mechanism of action of 5’-Amino-5’-deoxyadenosine hydrochloride involves the inhibition of adenosine kinase. This enzyme plays a crucial role in regulating the intracellular and extracellular levels of adenosine. By inhibiting adenosine kinase, the compound increases the concentration of adenosine, which can lead to various physiological effects, including the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    5’-Deoxyadenosine: Lacks the amino group at the 5’ position.

    5’-Iodotubercidin: Contains an iodine atom at the 5’ position instead of an amino group.

    5’-Deoxy-5’-iodotubercidin: Similar to 5’-iodotubercidin but lacks the hydroxyl group at the 5’ position.

Uniqueness: 5’-Amino-5’-deoxyadenosine hydrochloride is unique due to its specific inhibition of adenosine kinase and its ability to induce apoptosis in cancer cells. This makes it particularly valuable in cancer research and drug development .

Properties

CAS No.

4137-54-6

Molecular Formula

C10H15ClN6O3

Molecular Weight

302.72 g/mol

IUPAC Name

2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C10H14N6O3.ClH/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14);1H

InChI Key

WPCMUJNSKWWFSY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N.Cl

Origin of Product

United States

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